

The Historical Use of Liral in Fragrance Formulations: A Technical Guide

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Compound of Interest

Compound Name: *Liral*

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Introduction

Liral®, also known by its IUPAC name 3-(4-tert-Butylphenyl)-2-methylpropanal and INCI name Butylphenyl Methylpropional, is a synthetic aromatic aldehyde that was a cornerstone of the fragrance industry for decades.[1][2] Its powerful, fresh, and floral scent, reminiscent of lily-of-the-valley, made it a versatile and widely used ingredient in a vast array of consumer products, from fine fragrances to household cleaners.[2][3] However, mounting toxicological evidence, particularly concerning its reproductive toxicity, led to stringent regulatory restrictions and its eventual ban in major markets, compelling a significant reformulation effort across the fragrance and consumer product industries.[2][4] This technical guide provides an in-depth review of the historical use of **Liral** in fragrance formulations, its chemical properties, toxicological profile, and the experimental protocols that defined its safety assessment.

Chemical and Physical Properties

Liral is a racemic mixture of two enantiomers, with the (R)-enantiomer primarily responsible for its characteristic floral odor.[2] It is a colorless to pale yellow liquid with a molecular formula of C₁₄H₂₀O.[5] As an aldehyde, **Liral** is susceptible to oxidation over time but was considered relatively stable in various formulations, including alkaline media like soap.[5]

Table 1: Physicochemical Properties of **Liral** (Butylphenyl Methylpropional)

Property	Value	Reference
CAS Number	80-54-6	[2]
Molecular Formula	C14H20O	[5]
Molecular Weight	204.31 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[5]
Odor Profile	Fresh, floral, lily-of-the-valley	[2]

Historical Use and Concentration in Formulations

Prior to its ban, **Liral** was a key component in creating floral and fresh scents. Its versatility allowed for its incorporation into a wide range of product types. The International Fragrance Association (IFRA) had set concentration limits for its use, and cosmetic regulations in regions like the European Union required its declaration on ingredient lists if it exceeded certain thresholds.[\[4\]](#)

Table 2: Historical Usage and Regulatory Limits of **Liral**

Product Category	Typical Historical Use Concentration (%)	EU Labeling Threshold (%)	Reference
Hydroalcoholic-based fragrances (e.g., Perfume, Eau de Toilette)	Up to 1.9	0.001 (leave-on)	[6]
Aftershave lotions	Up to 0.6	0.001 (leave-on)	[6]
Deodorants	0.09	0.001 (leave-on)	[7]
Creams, Lotions	Up to 0.12	0.001 (leave-on)	[6]
Shampoos, Soaps	Not specified, but used	0.01 (rinse-off)	[4]
Household Cleaners, Detergents	Not specified, but used	N/A	[3]

Toxicological Profile and Safety Assessment

The safety of **Liral** has been extensively evaluated, with a focus on skin sensitization and reproductive toxicity. These assessments ultimately led to its reclassification and subsequent ban in many jurisdictions.

Skin Sensitization

Liral is recognized as a skin sensitizer in humans.[3] Allergic contact dermatitis has been reported, and due to its allergenic potential, it was included in the list of 26 declarable fragrance allergens in the EU.[8]

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals. The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application on mice. An EC3 value, the concentration of a substance required to induce a three-fold increase in lymphocyte proliferation compared to a control, is

determined to quantify sensitizing potency. While a definitive and consistently reported EC3 value for **Liral** is not readily available in the public domain, its classification as a sensitizer is well-established through various studies and clinical evidence.

Reproductive Toxicity

The most significant concern that led to the ban of **Liral** is its classification as a substance toxic to reproduction. Animal studies, particularly in rats, demonstrated adverse effects on the male reproductive system.[5]

Experimental Protocol: Extended One-Generation Reproductive Toxicity Study (OECD Test Guideline 443)

This study is designed to evaluate the effects of a substance on reproductive and developmental parameters. In the pivotal studies for **Liral**, Wistar rats were administered the substance orally.

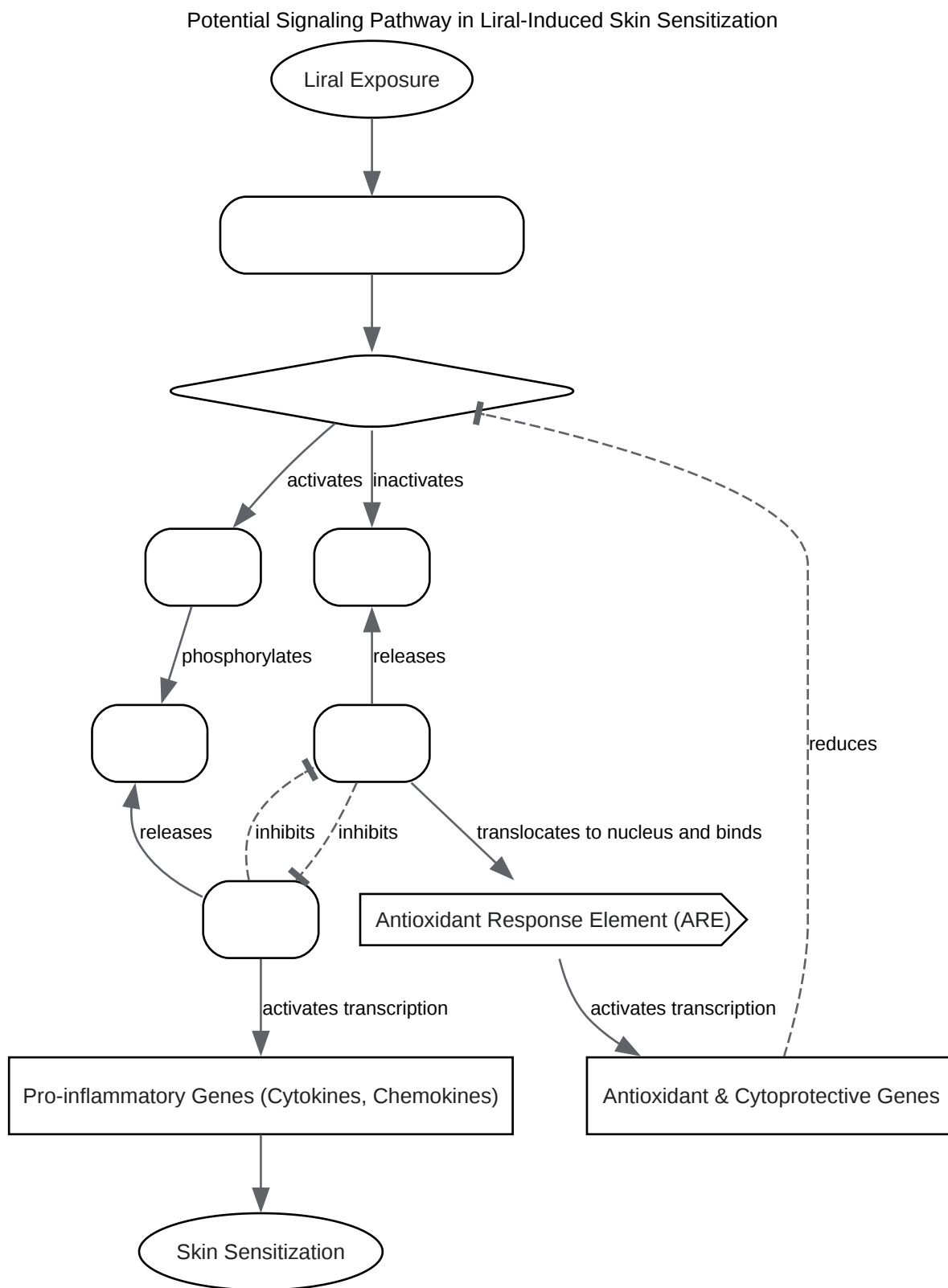
- Dosing: Graduated doses were administered to male and female rats. In a 90-day study, dose levels included ≥ 25 mg/kg bw/day.[5] One-generation range-finding studies showed male fertility was markedly affected at doses starting from 25 mg/kg bw/day.[6]
- Parameters Assessed: The studies evaluated effects on fertility, testicular weight, sperm count and morphology, and histopathology of the testes.[6]
- Key Findings: Testicular toxicity, including reduced organ weight and degeneration, and spermatotoxic effects like reduced sperm counts and increased abnormal sperm, were observed.[6]
- NOAEL (No Observed Adverse Effect Level): For systemic toxicity, a NOAEL of 5 mg/kg bw/day was established. For reproductive effects in male rats, the NOAEL was determined to be 25 mg/kg bw/day.[5] Based on these findings, the Risk Assessment Committee (RAC) of the European Chemicals Agency (ECHA) concluded that **Liral** should be classified as a CMR (Carcinogenic, Mutagenic, or Reprotoxic) 1B substance.[4]

Table 3: Summary of Key Toxicological Data for **Liral**

Endpoint	Species	Key Finding	NOAEL	Reference
Skin Sensitization	Human	Known contact allergen	N/A	[3]
Acute Oral Toxicity	Rat	Moderate toxicity	LD50: 1390 mg/kg bw	[9]
Reproductive Toxicity (Male)	Rat	Testicular toxicity, reduced fertility	25 mg/kg bw/day	[5]
Systemic Toxicity	Rat	Effects on liver and kidneys	5 mg/kg bw/day	[5]

Signaling Pathways in Liral-Induced Skin Sensitization

While the exact molecular mechanisms of **Liral**-induced skin sensitization are not fully elucidated, the activation of the Keap1-Nrf2 and NF- κ B signaling pathways is a key event in chemical-induced skin sensitization. Chemical sensitizers can induce oxidative stress in skin cells, leading to the activation of these pathways, which in turn regulate inflammatory and antioxidant responses.



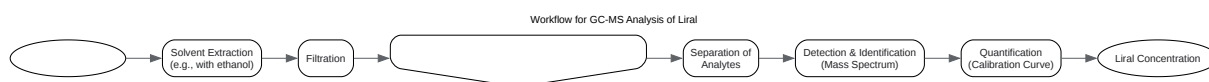
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Caption: Crosstalk between Nrf2 and NF-κB pathways in chemical-induced skin sensitization.

Analytical Methodologies

The detection and quantification of **Liral** in cosmetic products are typically performed using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation of **Liral** from other fragrance components and its precise measurement, which is crucial for regulatory compliance and safety assessment.

Experimental Workflow: GC-MS Analysis of **Liral** in a Cosmetic Product



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Caption: A typical workflow for the analysis of **Liral** in cosmetic samples using GC-MS.

Conclusion

Liral, once a ubiquitous and celebrated fragrance ingredient, now serves as a significant case study in the evolving landscape of chemical safety and regulation in the consumer products industry. Its history highlights the importance of continuous toxicological evaluation and the profound impact that regulatory decisions can have on product formulation. For researchers and scientists, the story of **Liral** underscores the need for robust experimental data and a deep understanding of toxicological pathways to ensure the safety of ingredients used in everyday products. The transition away from **Liral** has spurred innovation in the development of safer and equally effective fragrance alternatives, marking a new chapter in the art and science of perfumery.

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